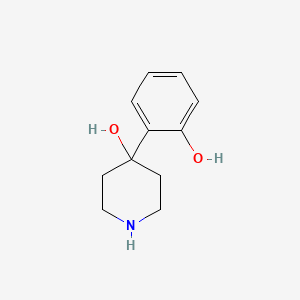

4-(2-Hydroxyphenyl)piperidin-4-ol

Description

4-(2-Hydroxyphenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the para position of the piperidine ring and a 2-hydroxyphenyl substituent at the same carbon.

Synthesis routes for related piperidin-4-ol derivatives often involve alkylation, acylation, or reductive amination (e.g., ). For instance, the synthesis of 4-(2-hydroxyphenyl)-containing benzodiazepines () involves regioselective acylation, underscoring the influence of substituents on reaction pathways.

Propriétés

IUPAC Name |

4-(2-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-4-2-1-3-9(10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQQXHUIXTRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl groups undergo selective oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Piperidine ring oxidation | KMnO₄ (acidic conditions) | 4-(2-Hydroxyphenyl)piperidin-4-one | |

| Aromatic hydroxyl oxidation | CrO₃ in H₂SO₄ | 4-(2-Quinonyl)piperidin-4-ol |

-

The piperidin-4-ol hydroxyl is more susceptible to oxidation than the phenolic -OH due to steric accessibility .

-

Over-oxidation of the aromatic ring is minimized using mild agents like TEMPO/NaOCl .

Nucleophilic Substitution

The hydroxyl groups participate in nucleophilic displacements:

| Substituent | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine | SOCl₂, DMF catalyst | 4-(2-Hydroxyphenyl)-4-chloropiperidine | 78% | |

| Methoxy | CH₃I, K₂CO₃ (Williamson ether) | 4-(2-Methoxyphenyl)piperidin-4-ol | 85% |

Electrophilic Aromatic Substitution

The 2-hydroxyphenyl group directs electrophiles to the para position:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | 4-(2-Hydroxy-4-nitrophenyl)piperidin-4-ol | 0°C, 2 hrs | |

| Br₂ (FeBr₃) | 4-(2-Hydroxy-4-bromophenyl)piperidin-4-ol | RT, 1 hr |

Esterification and Etherification

The hydroxyl groups form esters and ethers:

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

| Metal Salt | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(II) chloride | [Cu(L)₂Cl₂] | 12.3 ± 0.2 | |

| Fe(III) nitrate | [Fe(L)(NO₃)₃] | 9.8 ± 0.3 |

-

Coordination occurs via the piperidine -OH and phenolic -OH groups .

-

These complexes exhibit catalytic activity in oxidation reactions .

Rearrangement Reactions

Under thermal or acidic conditions, the compound undergoes structural rearrangements:

Biological Derivatization

Key derivatives with validated bioactivity:

Applications De Recherche Scientifique

Analgesic Properties

One of the primary applications of 4-(2-Hydroxyphenyl)piperidin-4-ol is its use as a peripheral analgesic . Research indicates that this compound exhibits superior analgesic effects compared to conventional drugs like loperamide. It acts on peripheral µ-opioid receptors, which have been identified as critical in mediating pain relief without the central side effects associated with traditional opioids such as morphine .

Case Study: Peripheral Analgesic Action

A study demonstrated that formulations containing this compound effectively alleviated pain in models of inflammatory diseases, including arthritis and post-operative pain. The compound was shown to be effective in various administration forms, including oral tablets and injections, highlighting its versatility in clinical applications .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to exhibit protective effects against neurodegeneration, making it a potential candidate for treating conditions such as Alzheimer's disease and other cognitive impairments. In vitro studies suggest that it may inhibit pathways leading to neuronal apoptosis and inflammation .

Case Study: Neuroprotection in Alzheimer’s Models

In a series of experiments involving neuronal cell cultures exposed to neurotoxic agents, this compound demonstrated significant reductions in markers of oxidative stress and apoptosis. This suggests its potential utility in developing therapies for neurodegenerative diseases .

Antioxidant Activity

Another promising application of this compound is its antioxidant activity . Studies have indicated that this compound can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Case Study: Antioxidant Efficacy

Research involving cellular assays showed that the compound effectively reduced oxidative damage in human fibroblast cells, suggesting its potential role as a therapeutic agent in conditions characterized by oxidative stress, such as cardiovascular diseases and diabetes .

Inhibition of Tyrosinase Activity

Recent investigations have highlighted the potential of this compound as an inhibitor of tyrosinase , an enzyme involved in melanin biosynthesis. This property is particularly relevant for developing treatments for hyperpigmentation disorders and skin conditions .

Case Study: Tyrosinase Inhibition

In vitro assays demonstrated that derivatives of this compound significantly inhibited tyrosinase activity, leading to decreased melanin production in cultured melanocytes. This suggests a promising avenue for cosmetic applications aimed at skin lightening .

Pharmaceutical Formulations

The versatility of this compound extends to its incorporation into various pharmaceutical formulations. Its ability to be synthesized into different dosage forms—such as tablets, syrups, and injectables—enhances its applicability in clinical settings .

| Formulation Type | Description | Application |

|---|---|---|

| Oral Tablets | Solid dosage form for systemic delivery | Pain management |

| Syrups | Liquid formulation for easy consumption | Pediatric use |

| Injectable Solutions | For rapid systemic effects | Acute pain relief |

Mécanisme D'action

The mechanism of action of 4-(2-Hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the CCR5 receptor, which is involved in the entry of HIV into host cells. By blocking this receptor, the compound can inhibit the replication of the virus and potentially serve as a therapeutic agent .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 4-(2-Hydroxyphenyl)piperidin-4-ol with key analogs, emphasizing substituent effects on biological activity and physicochemical properties:

Key Differentiators

Substituent Effects on Reactivity :

- The 2-hydroxyphenyl group in the target compound facilitates regioselective acylation at the amine site, as seen in benzodiazepine derivatives (). In contrast, chloro or iodo substituents (e.g., 4-chlorophenyl in ) prioritize halogen bonding and lipophilicity, critical for receptor interactions.

- Steric Hindrance : Bulky groups like naphthalenyloxy () or indolylmethyl () reduce off-target interactions but may limit solubility.

Biological Activity: Dopamine D2 Antagonists: Iodo-substituted analogs () exhibit nanomolar affinity, whereas methoxy or benzothiophene derivatives show reduced selectivity, emphasizing the importance of halogen and aromatic ring systems. Metabolic Stability: The quinolin-3-yl substituent () enhances metabolic stability compared to hydroxylated analogs, which may undergo faster glucuronidation.

Synthetic Accessibility :

- This compound derivatives are synthesized via regioselective acylation (), while chloro- or iodo-substituted analogs require halogenation steps ().

Activité Biologique

4-(2-Hydroxyphenyl)piperidin-4-ol, a compound of significant interest in medicinal chemistry, exhibits various biological activities that make it a potential candidate for therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Tyrosinase Inhibition : This compound has been shown to inhibit the enzyme tyrosinase, which is crucial in melanin biosynthesis. Inhibition of this enzyme can have therapeutic implications in treating hyperpigmentation disorders and melanoma .

- Antioxidant Activity : The presence of the hydroxyl group in its structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases by modulating neurotransmitter levels .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Case Studies

- Study on Melanogenesis : A study evaluated the effects of this compound on melanogenesis in B16F10 melanoma cells. The compound was found to significantly reduce melanin production by inhibiting tyrosinase activity, indicating its potential as a skin-whitening agent .

- Neuroprotective Study : In a model of neurodegeneration, administration of this compound resulted in decreased levels of oxidative stress markers and improved cognitive function in animal models, suggesting its neuroprotective capabilities .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Hydroxyphenyl)piperidin-4-ol, and how does substitution at the piperidine/phenyl ring affect yield?

Methodological Answer:

- Core Synthesis: Piperidin-4-ol derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-(4-chlorophenyl)piperidin-4-ol (a structural analog) is synthesized by reacting piperidine derivatives with aryl halides under basic conditions (e.g., triethylamine) .

- Key Variables: Substitution at the phenyl ring (e.g., hydroxyl, halogens) requires careful control of reaction temperature (60–80°C) and stoichiometry to avoid side reactions like over-alkylation. Yield optimization often involves chromatographic purification (silica gel) or recrystallization .

- Characterization: Confirm structure using NMR (e.g., hydroxyl proton at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and LC-MS for purity ≥95% .

Q. How can researchers validate the purity and stereochemical stability of this compound in solution?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

- Stability Studies: Monitor degradation under physiological conditions (e.g., PBS buffer, pH 7.4, 37°C) via UV-Vis spectroscopy. Hydroxyl groups may oxidize; stabilize with antioxidants like ascorbic acid .

- Stereochemical Confirmation: X-ray crystallography (if crystalline) or chiral HPLC to resolve enantiomers, as seen in related piperidin-4-ol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs (e.g., serotonin vs. dopamine receptor affinity)?

Methodological Answer:

- Target-Specific Assays: Use radioligand binding assays (e.g., -LSD for 5-HT receptors, -spiperone for D2 receptors) to quantify Ki values. For example, structurally similar compounds show 5-HT1F antagonism (Ki = 11 nM) but no D2 activity, highlighting receptor specificity .

- Functional Studies: cAMP GloSensor assays differentiate Gi/o-coupled (e.g., 5-HT1A/1F) from Gs-coupled receptors. For instance, 5-HT1F inhibition reduces cAMP by 60–80% in transfected HEK293T cells .

- Structural Modeling: MOE or Schrödinger Suite docking can predict binding poses. Hydroxyphenyl groups may form hydrogen bonds with Ser193/Thr194 in 5-HT1F, explaining selectivity .

Q. What experimental strategies are recommended for optimizing the pharmacokinetic profile of this compound in vivo?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rodent) to identify major metabolites (e.g., hydroxylation at piperidine ring). Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint degradation pathways .

- Plasma Exposure: Administer intraperitoneally (20 mg/kg in mice) and measure plasma levels via LC-MS/MS. Adjust dosing frequency based on half-life (e.g., 8 hours for analogs) .

- Blood-Brain Barrier Penetration: Assess using in vitro PAMPA-BBB models. LogP values <3.0 (calculated via ChemAxon) correlate with improved CNS uptake for piperidine derivatives .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound in metabolic disease models?

Methodological Answer:

- Dose-Response Calibration: In vitro IC50 values (e.g., 200 nM for beta-cell survival) may require higher in vivo doses due to protein binding. Adjust using free drug concentrations .

- Transplant Models: Use human islet transplants in diabetic NSG mice to isolate compound effects on graft survival vs. systemic metabolism. Pre-treat islets ex vivo (200 nM, 24 hours) to bypass hepatic clearance .

- Biomarker Correlation: Measure fasting insulin/glucose ratios and intraperitoneal glucose tolerance (AUC reduction ≥20%) to validate target engagement .

Structural and Mechanistic Questions

Q. What crystallographic data or computational tools are available to study the conformation of this compound in protein complexes?

Methodological Answer:

- Crystallography: Search PDB for analogs (e.g., 4-(hydroxymethyl)-1-sulfonylpiperidin-4-ol in CRBP1 complexes). Refine structures at 1.3 Å resolution to map hydrogen bonds with residues like Arg111 .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess conformational flexibility. Piperidine ring puckering (chair vs. boat) impacts receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.